2-Fluoro-4-phenylcyclohexan-1-amine
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Overview
Description
2-Fluoro-4-phenylcyclohexan-1-amine is an organic compound with the molecular formula C12H16FN It is a fluorinated derivative of cyclohexanamine, featuring a phenyl group and a fluorine atom attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-phenylcyclohexan-1-amine typically involves the fluorination of 4-phenylcyclohexanone followed by reductive amination. One common method includes the following steps:
Fluorination: 4-Phenylcyclohexanone is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 2-position.
Reductive Amination: The resulting 2-fluoro-4-phenylcyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: 2-Fluoro-4-phenylcyclohexanone or 2-fluoro-4-phenylcyclohexanoic acid.
Reduction: Various amine derivatives depending on the reducing agent and conditions.
Substitution: Products with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-4-phenylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-phenylcyclohexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-phenylcyclohexan-1-one: A ketone derivative with similar structural features.
4-Phenylcyclohexan-1-amine: Lacks the fluorine atom, providing a basis for comparison of the effects of fluorination.
2-Fluorocyclohexan-1-amine: Another fluorinated amine with a different substitution pattern.
Uniqueness
2-Fluoro-4-phenylcyclohexan-1-amine is unique due to the presence of both a phenyl group and a fluorine atom on the cyclohexane ring. This combination can result in distinct chemical and biological properties, such as increased stability, altered reactivity, and enhanced biological activity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-fluoro-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H16FN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-12H,6-8,14H2 |
InChI Key |
BQZARBAYBAUHBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)F)N |
Origin of Product |
United States |
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